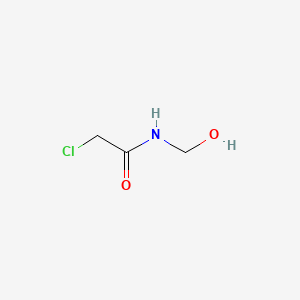

2-Chloro-N-(hydroxymethyl)acetamide

Descripción

Nomenclature and Chemical Classification in Research Literature

2-Chloro-N-(hydroxymethyl)acetamide is systematically named according to IUPAC nomenclature as This compound . neliti.comontosight.ai In various chemical databases and research publications, it is also referred to by several synonyms, including N-hydroxymethyl-2-chloroacetamide, N-methylolchloroacetamide, and acetamide (B32628), 2-chloro-N-(hydroxymethyl)-. neliti.com

Chemically, it is classified as an acetamide, which is a derivative of a carboxylic acid amide. neliti.comontosight.ai The presence of a chlorine atom on the acetyl group and a hydroxymethyl group on the nitrogen atom makes it a halogenated N-hydroxymethylamide. sigmaaldrich.com This bifunctional nature, possessing both an electrophilic chloro-acetyl moiety and a nucleophilic hydroxyl group, is central to its chemical reactivity and utility.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 2832-19-1 neliti.comsigmaaldrich.com |

| Molecular Formula | C₃H₆ClNO₂ neliti.comontosight.ai |

| Molecular Weight | 123.54 g/mol neliti.comsigmaaldrich.com |

| InChI Key | TXNSZCSYBXHETP-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | OCNC(=O)CCl sigmaaldrich.com |

Significance as a Research Compound and Organic Building Block

The primary significance of this compound in academic and industrial research lies in its role as a versatile organic building block. sigmaaldrich.com It serves as an important raw material and intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals. sigmaaldrich.com

Its utility stems from the reactivity of its functional groups. The chloroacetamide moiety is a good alkylating agent, susceptible to nucleophilic substitution of the chlorine atom. This reactivity allows for the introduction of the acetamide backbone into various molecules. The N-hydroxymethyl group can act as a precursor for an N-acyliminium ion, which is a powerful electrophile for C-C bond-forming reactions.

A notable application of this compound is its use as an amidomethylating reagent, for instance, in the Tscherniac-Einhorn reaction. sigmaaldrich.comresearchgate.net This reaction involves the introduction of an amidomethyl group onto an aromatic ring. Research has shown its utility in the amidomethylation of N,N-dialkylanilines. researchgate.net

Furthermore, the compound is a precursor for the synthesis of a wide range of heterocyclic compounds and other derivatives. Studies have demonstrated the synthesis of various N-substituted chloroacetamide derivatives with potential biological activities, including antimicrobial and antifungal properties. neliti.comijpsr.infonih.gov For example, derivatives of 2-chloroacetamide (B119443) have been investigated for their effectiveness against various fungal species. nih.govnih.gov

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Physical State | White to cream crystals or powder sigmaaldrich.com |

| Melting Point | 100-105 °C sigmaaldrich.com |

| Solubility | Very soluble in water; poorly soluble in aliphatic hydrocarbons. neliti.com |

| Hygroscopicity | Hygroscopic neliti.com |

Historical Context of Research and Development

The research and development of this compound are intrinsically linked to the broader exploration of chloroacetamide derivatives and N-hydroxymethylamides in organic chemistry. Chloroacetamide itself has been a known compound for a considerable time, with its synthesis from chloroacetyl chloride and ammonia (B1221849) being a well-established procedure. ijpsr.info

The development of N-hydroxymethyl derivatives, such as this compound, arose from the reaction of amides with formaldehyde (B43269). sigmaaldrich.com This reaction provided a straightforward method to introduce a reactive hydroxymethyl group onto the amide nitrogen, thereby expanding the synthetic utility of the parent amide.

The class of chloroacetamide derivatives gained significant attention in the 20th century, particularly in the agrochemical industry. For instance, Acetochlor (B104951), a widely used herbicide, is a chloroacetanilide derivative, highlighting the commercial importance of this class of compounds. nih.gov The synthesis of such herbicides often involves intermediates that share structural similarities with this compound. nih.gov

In the realm of medicinal chemistry, the chloroacetamide scaffold has been explored for the development of various bioactive molecules. ijpsr.info The ability to readily derivatize the chloroacetamide core has made it an attractive starting point for the synthesis of compound libraries for screening against various biological targets. neliti.comijpsr.info While a detailed timeline for the discovery of this compound specifically is not extensively documented in readily available literature, its emergence is a logical progression in the systematic study of functionalized amides for applications in synthesis.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-N-(hydroxymethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2/c4-1-3(7)5-2-6/h6H,1-2H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNSZCSYBXHETP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041412 | |

| Record name | 2-Chloro-N-(hydroxymethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2832-19-1 | |

| Record name | N-Methylol-α-chloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2832-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylol-chloracetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002832191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2832-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-chloro-N-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-N-(hydroxymethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(hydroxymethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORACETAMIDE-N-METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20J873AX6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-Chloro-N-(hydroxymethyl)acetamide

The formation of the core structure of N-substituted chloroacetamides can be achieved through several established chemical procedures. These routes typically involve the reaction of an amine-containing precursor with a chloroacetylating agent.

The chloroacetylation of aminophenols represents a well-documented method for producing related N-substituted chloroacetamide structures. neliti.comneliti.com This reaction involves the acylation of the amino group of an aminophenol with a chloroacetylating agent, typically chloroacetyl chloride. The choice of solvent is critical to the reaction's success and selectivity. Studies have investigated solvents such as acetic acid, acetonitrile, and tetrahydrofuran (B95107) (THF) for the chloroacetylation of m- and p-aminophenols. neliti.comneliti.com

In a typical procedure for a related compound, 2-chloro-N-(3-hydroxyphenyl)acetamide, m-aminophenol is dissolved in a solvent like tetrahydrofuran in the presence of a base such as potassium carbonate (K₂CO₃). neliti.com Chloroacetyl chloride is then added to the mixture. The reaction proceeds via nucleophilic attack of the aminophenol's nitrogen on the carbonyl carbon of chloroacetyl chloride. The base neutralizes the hydrochloric acid (HCl) generated during the reaction, driving it to completion. neliti.com Research indicates that at a 1:1 molar ratio of reactants, the reaction selectively yields the N-acylated product. neliti.com The structures of these synthesized compounds are typically confirmed using spectroscopic methods like IR, PMR, and mass spectroscopy. neliti.com

Table 1: Solvent Effects in the Chloroacetylation of Aminophenols

| Reactants | Solvent | Base | Product | Key Findings | Reference |

| m-Aminophenol, Chloroacetyl Chloride | Tetrahydrofuran (THF) | K₂CO₃ | 2-chloro-N-(3-hydroxyphenyl)acetamide | Forms N-acyl product at 1:1 molar ratio. | neliti.com |

| p-Aminophenol, Chloroacetyl Chloride | Tetrahydrofuran (THF) | K₂CO₃ | 2-chloro-N-(4-hydroxyphenyl)acetamide | Forms N-acyl product at 1:1 molar ratio. | neliti.com |

| m- and p-Aminophenols | Acetic Acid, Acetonitrile | Not specified | N-acyl products | The reaction has been successfully carried out in these solvents. | neliti.com |

The synthesis of N-hydroxy amides can sometimes be achieved through the reaction of a primary amide with a hydroxylamine (B1172632) derivative. In the context of this compound, a hypothetical route could involve the reaction of 2-chloroacetamide (B119443) with hydroxylamine hydrochloride. Hydroxylamine hydrochloride is known to participate in transamidation reactions, acting as a catalyst in some cases. researchgate.net This reaction would theoretically proceed via the nucleophilic attack of the hydroxylamine's nitrogen atom on the carbonyl carbon of 2-chloroacetamide, leading to the substitution of the amide's -NH₂ group. However, detailed studies documenting this specific pathway for the synthesis of this compound are not extensively reported in the surveyed literature.

A general and widely applicable method for synthesizing N-substituted acetamides is the reaction of chloroacetyl chloride with various primary and secondary amines. ijpsr.inforesearchgate.net This method serves as an analogous pathway to understand the formation of the amide bond in compounds like this compound. The reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile. ijpsr.info

This synthesis is often performed by adding chloroacetyl chloride dropwise to a solution of the amine. ijpsr.info The reaction can be conducted in various solvents, including water, dichloromethane, or tetrahydrofuran (THF), often in the presence of a base like sodium hydroxide (B78521), triethylamine, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to neutralize the HCl byproduct. researchgate.netresearchgate.netsphinxsai.com For instance, the reaction of various aliphatic and aromatic amines with chloroacetyl chloride at room temperature yields the corresponding 2-chloro-N-alkyl/aryl acetamides. ijpsr.info The use of DBU in THF has been shown to be a particularly efficient system, providing good to excellent yields at room temperature. researchgate.netsphinxsai.com

Reaction Mechanisms and Selectivity in Synthesis

The chemical behavior of this compound is dominated by the reactivity of its two primary functional groups: the chlorine atom attached to the alpha-carbon and the N-hydroxymethyl group.

The chlorine atom in this compound is highly susceptible to nucleophilic substitution. researchgate.net This reactivity is a hallmark of α-halo amides and is attributed to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Cl bond and makes the α-carbon electrophilic. The reaction typically follows an S_N2 (bimolecular nucleophilic substitution) mechanism. nih.govmasterorganicchemistry.com

In an S_N2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine) from the side opposite to the leaving group, in a process known as "backside attack". masterorganicchemistry.com This is a concerted, one-step mechanism where the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks. masterorganicchemistry.comyoutube.com The rate of this reaction is dependent on the concentration of both the chloroacetamide substrate and the nucleophile. youtube.com

A wide variety of nucleophiles can displace the chlorine atom, including those based on oxygen, nitrogen, and sulfur. researchgate.net

Oxygen Nucleophiles: Reactions with phenoxides or carboxylates can lead to the formation of ether or ester linkages, respectively. researchgate.net

Nitrogen Nucleophiles: Amines and heterocyclic nitrogen compounds can react to form more complex substituted acetamides. researchgate.net

Sulfur Nucleophiles: Thiolates are effective nucleophiles for displacing the chloride, forming thioether derivatives. researchgate.netresearchgate.net

This nucleophilic substitution can sometimes be followed by an intramolecular cyclization if another nucleophilic group is present in the molecule, leading to the formation of various heterocyclic systems. researchgate.net

Table 2: Examples of Nucleophilic Substitution on Chloroacetamides

| Chloroacetamide Substrate | Nucleophile | Product Type | Mechanism | Reference |

| N-Aryl 2-chloroacetamides | Oxygen, Nitrogen, or Sulfur Nucleophiles | Substituted Acetamides | S_N2 | researchgate.net |

| N-Aryl 2-chloroacetamides | 2-Mercaptonicotinonitrile | Sulfide derivatives | S_N2 | researchgate.net |

| Chloroacetamide Herbicides | Hydroxide (OH⁻) | Hydroxy-substituted derivatives | S_N2 | nih.gov |

The N-hydroxy group of this compound introduces another reactive site into the molecule. The oxygen atom of the hydroxyl group is nucleophilic and can participate in various reactions. Furthermore, the hydrogen atom of the hydroxyl group is acidic and can be removed by a base. The reactivity of this group is analogous to the N-H group in other N-substituted chloroacetamides, which is also known to be reactive. researchgate.net While specific studies detailing the reactions of the N-hydroxy group in this compound are limited in the provided results, the general reactivity of N-H groups in related compounds suggests potential for reactions such as alkylation or acylation at the nitrogen/oxygen center under appropriate conditions. researchgate.net

Deacylation Reactions

Deacylation, the removal of the chloroacetyl group from the nitrogen atom, is a less commonly explored pathway for this compound compared to reactions involving the reactive chlorine atom or the hydroxymethyl group. In many synthetic applications, the chloroacetamide moiety is intentionally introduced to serve as a reactive handle for further functionalization rather than for its removal. The primary focus in the literature is on utilizing the electrophilic carbon of the chloroacetyl group or the nucleophilic hydroxymethyl group for building more complex molecules. researchgate.net

Condensation Reactions

The N-hydroxymethyl group of this compound is a key site for condensation reactions, most notably in the formation of heterocyclic rings. This functionality allows the compound to react with various agents, such as aldehydes, in the presence of an intramolecular nucleophile like the alcohol function. nih.gov This reaction typically proceeds through a transient iminium ion, which then undergoes rapid nucleophilic attack by the proximal alcohol to form a cyclic oxazolidine (B1195125) ring. nih.gov The conditions for these condensation reactions, including solvent and temperature, can significantly influence the formation and stability of the resulting oxazolidine ring. nih.gov

Derivatization Strategies and Functionalization of this compound

The structure of this compound serves as a scaffold for the synthesis of a wide array of derivatives with tailored properties. Functionalization can be targeted at the N-hydroxymethyl group or by substitution of the chlorine atom.

Modifications to Enhance Biological Activity

Extensive research has been conducted on the synthesis of N-substituted 2-chloroacetamide derivatives to develop new agents with potential biological activity. ijpsr.info Although this compound is one specific example, the broader class of N-substituted chloroacetamides has been synthesized by treating various aliphatic and aromatic amines with chloroacetyl chloride. ijpsr.infonih.gov These derivatives have demonstrated significant potential as antimicrobial, antifungal, and herbicidal agents. researchgate.netijpsr.info The modification of the substituent on the nitrogen atom is a key strategy for modulating the biological profile of these compounds. neliti.com For instance, the introduction of different aryl groups can lead to compounds with appreciable activity against both Gram-positive and Gram-negative bacteria. neliti.comneliti.com

| Derivative | Modification | Observed Biological Activity | Reference |

|---|---|---|---|

| 2-chloro-N-(2-methoxyphenyl)acetamide | Replacement of hydroxymethyl with 2-methoxyphenyl group | Antimicrobial activity | ijpsr.info |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Replacement of hydroxymethyl with 4-methoxyphenyl (B3050149) group | Antimicrobial activity against S. aureus and C. glabrata, antioxidant effects | researchgate.net |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | Replacement of hydroxymethyl with 3-hydroxyphenyl group | Appreciable activity against Gram-positive (B. subtilis, S. Aureus) and Gram-negative (E. coli) bacteria | neliti.com |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | Replacement of hydroxymethyl with 4-hydroxyphenyl group | Appreciable activity against Gram-positive (B. subtilis, S. Aureus) and Gram-negative (E. coli) bacteria | neliti.com |

| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | Substitution of chlorine with 2-mercaptobenzimidazole (B194830) and various N-substituents | Moderate to good antidepressant activity | nih.gov |

Formation of Hydroxamic Acids

Hydroxamic acids are a class of organic compounds that can be synthesized from amides. wikipedia.org The conversion of an amide like this compound into a hydroxamic acid typically involves its reaction with a hydroxylamine salt. wikipedia.org This is often achieved by first converting the amide to a more reactive species like an ester or an acid chloride. wikipedia.orgnih.gov For example, an ester derivative of the parent carboxylic acid can be treated with hydroxylamine, often in the presence of a base like potassium hydroxide or sodium hydroxide, to yield the corresponding hydroxamic acid. nih.gov These compounds are significant due to their roles as metal chelators and their broad spectrum of biological activities, including as anticancer agents and tumor inhibitors. wikipedia.orgjournalagent.com

Formation of Heterocyclic Compounds (e.g., Oxazolidines, Imidazolidines)

The structure of this compound is well-suited for the synthesis of various heterocyclic compounds.

Oxazolidines : The presence of the N-hydroxymethyl group makes this compound a precursor for oxazolidine rings. Oxazolidines are commonly formed from the reaction of a 1,2-amino alcohol with an aldehyde or ketone. mdpi.com The reaction proceeds via the formation of an imine, which then cyclizes through the nucleophilic attack of the hydroxyl group. mdpi.com In the case of this compound, this can occur via an intramolecular cyclization or an intermolecular reaction with an aldehyde, leading to the formation of a five-membered oxazolidine ring. nih.govmdpi.com Oxazolidinones, which are oxidized forms of oxazolidines, represent an important class of synthetic antibacterial agents. nih.gov

Imidazolidines and Other Heterocycles : The reactive chloroacetamide group can be used to construct other heterocyclic systems. For example, chloroacetamide derivatives can react with reagents like potassium cyanate (B1221674) to form imidazole-based products. researchgate.net The ease of replacing the chlorine atom with various nucleophiles (containing oxygen, nitrogen, or sulfur) allows for intramolecular cyclization reactions that can furnish a variety of heterocyclic systems, including imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net

The Evolving Role of this compound in Medicinal Chemistry

The compound this compound is a notable organic molecule recognized primarily for its utility as a foundational component in chemical synthesis. thermofisher.comfishersci.ca While it serves various roles, its application as a precursor in the development of pharmacologically active agents is an area of significant scientific exploration. This article focuses exclusively on the applications of this compound and its derivatives within the realms of medicinal and pharmaceutical chemistry, detailing its use as a synthetic intermediate and the therapeutic potential of the molecules derived from it.

Applications in Medicinal and Pharmaceutical Chemistry

Neuropharmacological Investigations

β-site Amyloid Precursor Protein Cleaving Enzyme (BACE1) Inhibition Research

The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the pathogenesis of Alzheimer's disease. nih.gov Its inhibition is a key strategy in the development of therapeutics for this neurodegenerative disorder. nih.gov While extensive research is focused on identifying small molecule BACE1 inhibitors, a review of the scientific literature did not yield specific studies detailing the investigation of this compound as a BACE1 inhibitor. General screening of compound libraries for BACE1 inhibition is a common practice in drug discovery. biorxiv.org

γ-Secretase Inhibitor Development

γ-Secretase is another crucial enzyme involved in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. nih.gov Consequently, the development of γ-secretase inhibitors is a significant area of research. nih.gov A series of N-alkylbenzenesulfonamides have been developed as γ-secretase inhibitors, demonstrating the exploration of diverse chemical scaffolds for this target. nih.gov However, specific research on this compound as a γ-secretase inhibitor is not prominently featured in the available scientific literature.

Antimicrobial and Antifungal Activity Studies

The presence of a chloroacetamide functional group suggests potential antimicrobial properties, as this moiety is known to be reactive and can interfere with biological processes in microorganisms.

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA, Bacillus subtilis)

Research into the antimicrobial properties of acetamide derivatives has shown activity against Gram-positive bacteria. For instance, studies on other chloro-substituted acetamide compounds have demonstrated their potential as antibacterial agents. While specific data on the activity of this compound against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Bacillus subtilis is not detailed in the reviewed literature, the general class of chloroacetamides has been investigated for such properties.

Activity against Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa)

The antimicrobial spectrum of acetamide derivatives has been shown to extend to Gram-negative bacteria. A study on various acetamides indicated zones of inhibition against Escherichia coli and Pseudomonas aeruginosa. nih.gov Specifically, the presence of a chlorine atom on the alpha-carbon of acetamides has been noted to be important for their biological activity. nih.gov Another related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been investigated for its activity against Klebsiella pneumoniae. nih.gov However, detailed inhibitory concentrations for this compound against E. coli and P. aeruginosa are not available in the cited sources.

Research on Antimycobacterial Agents

The search for novel antimycobacterial agents is a critical area of research to combat diseases like tuberculosis. Acetamide-based compounds have been explored for their potential against mycobacterial pathogens. For example, lead acetamide compounds have shown high potency and have been identified as inhibitors of the essential mycobacterial transporter MmpL3. sigmaaldrich.com While this suggests that the acetamide scaffold is a promising starting point for the development of antimycobacterial drugs, specific studies on the antimycobacterial activity of this compound were not found in the reviewed literature.

Metalloprotease Inhibitor Development

Metalloproteases are a broad class of enzymes that play roles in various physiological and pathological processes, making them attractive targets for drug development. While various chemical structures are explored for their potential to inhibit metalloproteases, there is no specific information in the provided search results to indicate that this compound has been specifically investigated for this purpose.

Anticonvulsant Development

Following a comprehensive review of publicly available scientific literature, there is no specific research data or detailed findings on the investigation of This compound for anticonvulsant development.

Searches for preclinical and clinical studies, including in vivo and in vitro evaluations of this particular compound's efficacy against seizures or epilepsy, did not yield any relevant results. The existing body of research on anticonvulsant agents is extensive; however, it appears that this compound has not been a primary focus of these investigations.

Research in the field of epilepsy and anticonvulsant drug discovery is centered on various chemical scaffolds, and while acetamide derivatives have been explored, specific data for the N-hydroxymethyl substituted chloroacetamide is not present in the reviewed literature. Therefore, no data tables or detailed research findings regarding its anticonvulsant properties can be provided.

Applications in Agricultural Chemistry and Environmental Science

Intermediary Role in Agrochemical Synthesis

2-Chloro-N-(hydroxymethyl)acetamide is recognized as a valuable raw material and an essential intermediate in the synthesis of various agrochemicals. sigmaaldrich.comlgcstandards.com Its chemical structure, featuring a reactive chlorine atom and a hydroxymethyl group, makes it a versatile precursor for creating more complex molecules with desired herbicidal activity. The chloroacetamide moiety is a key component in a major class of herbicides. labmanager.com

The synthesis of N-substituted chloroacetamide derivatives is a common strategy for developing new herbicides. nih.govusda.gov For instance, compounds structurally similar to this compound are used in the C-amidoalkylation of aromatics to produce novel chloroacetamide derivatives with potential biological activity. youtube.com A notable example is the synthesis of the herbicide Acetochlor (B104951), where a related compound, 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide, is utilized as an intermediate. labmanager.com The general approach involves the reaction of chloroacetyl chloride with various amines to produce N-substituted chloroacetamides, which are investigated for their efficacy as herbicides. nih.govusda.gov

Environmental Fate and Degradation Pathways

The widespread use of chloroacetamide herbicides necessitates a thorough understanding of their persistence, transformation, and ultimate fate in the environment. Research has focused on both biological and chemical degradation pathways that determine the environmental impact of these compounds.

Microbial Degradation Processes in Soil and Water

Microbial metabolism is a primary route for the degradation of chloroacetamide herbicides in soil and water. ekb.eg A diverse range of microbial species has been identified with the capability to break down these complex molecules.

Effective degradation of chloroacetamide herbicides has been observed with several microbial strains, including:

Acinetobacter baumannii ekb.eg

Aspergillus niger researchgate.net

Bacillus altitudinis ekb.eg

Catellibacterium caeni ekb.eg

Klebsiella variicola ekb.eg

Paecilomyces marquandii ekb.eg

Proteiniclasticum sediminis fxcsxb.com

Pseudomonas aeruginosa ekb.eg

Sphingobium baderi ekb.eg

Stenotrophomonas acidaminiphila ekb.eg

Xanthomonas axonopodis researchgate.net

The degradation pathways are influenced by the environmental conditions. In aerobic environments, the degradation of chloroacetamide herbicides is typically initiated by N/C-dealkylation reactions, which are then followed by hydroxylation of the aromatic ring and subsequent cleavage. ekb.eg Conversely, under anaerobic conditions, such as those found in subsoils and sediments, dechlorination is often the initial step in the breakdown process. ekb.egfxcsxb.com For example, the anaerobic bacterium Proteiniclasticum sediminis has been shown to effectively degrade several chloroacetamide herbicides. fxcsxb.com Fungal degradation pathways are also significant, though they are considered more complex and can produce a wider variety of products. ekb.eg

Specific Metabolites in Degradation Pathways

The breakdown of chloroacetamide herbicides results in the formation of various intermediate metabolites, which are crucial to understanding the complete environmental fate of the parent compounds. Two of the most significant and frequently studied metabolites are 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (CMEPA) and 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA). researchgate.net These compounds are intermediates in the metabolic pathways of widely used herbicides like acetochlor, metolachlor, and alachlor (B1666766). researchgate.netnih.gov

The metabolic process does not stop at CMEPA and CDEPA. These intermediates are further metabolized to 2-methyl-6-ethylaniline (MEA) and 2,6-diethylaniline (B152787) (DEA), respectively. researchgate.net The formation of these aniline (B41778) derivatives is a key step in the detoxification pathway.

Studies on the anaerobic degradation of acetochlor by Proteiniclasticum sediminis have identified other specific metabolites, including: fxcsxb.com

2-ethyl-6-methyl-N-(ethoxymethyl)-acetanilide (EMEMA)

N-(2-methyl-6-ethylphenyl)-acetamide (MEPA)

N-2-ethylphenyl acetamide (B32628)

2-ethyl-N-carboxyl aniline

Similarly, the biodegradation of alachlor by microbes like Xanthomonas axonopodis and Aspergillus niger has been shown to produce residues such as 1-chloroacetyl, 2,3-dihydro-7-ethylindole, and N-(2,6-diethylphenyl)-methyleneamine. researchgate.net The identification of these metabolites is critical, as they can have different toxicity and mobility characteristics compared to the original herbicide.

| Parent Herbicide | Key Metabolites | Degrading Organism/Process | Reference |

|---|---|---|---|

| Acetochlor, Metolachlor | 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (CMEPA) | Rat and human liver microsomes | researchgate.net |

| Alachlor, Butachlor | 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) | Rat and human liver microsomes | researchgate.net |

| Acetochlor | 2-ethyl-6-methyl-N-(ethoxymethyl)-acetanilide (EMEMA), N-(2-methyl-6-ethylphenyl)-acetamide (MEPA) | Proteiniclasticum sediminis (anaerobic) | fxcsxb.com |

| Alachlor | 1-chloroacetyl, 2,3- dihydro-7 ethylindole, 7-ethyl-N-methylindole | Xanthomonas axonopodis, Aspergillus niger | researchgate.net |

Hydrolysis in Aqueous Conditions (for analogous compounds)

Hydrolysis represents a fundamental chemical degradation pathway for chloroacetamide herbicides in aqueous environments, particularly where microbial activity and photolysis are limited. sielc.com The rate and mechanism of hydrolysis are significantly influenced by the pH of the water and the specific chemical structure of the compound. chromatographyonline.comnih.gov

Studies on various chloroacetamide herbicides have revealed distinct behaviors under different pH conditions:

Base-catalyzed hydrolysis: This process typically occurs through an intermolecular SN2 reaction, where a hydroxide (B78521) ion displaces the chlorine atom, resulting in a hydroxy-substituted derivative. sielc.comchromatographyonline.comnih.gov In some cases, cleavage of the amide bond can also occur.

Acid-catalyzed hydrolysis: Under acidic conditions, cleavage of both the amide and ether groups has been observed. sielc.comchromatographyonline.comnih.gov

Subtle differences in the chemical structure of the chloroacetamide, such as the nature of the (alkoxy)alkyl substituent, can dramatically affect the reactivity and the specific degradation pathway. sielc.comchromatographyonline.comnih.gov The persistence of these herbicides is notable, with disappearance half-lives in the range of 1 to 5 years reported in some aquifer materials, highlighting the importance of hydrolysis as a long-term degradation process. sielc.com

Bioremediation Strategies for Contaminated Environments

The contamination of soil and water by herbicides is a significant environmental concern, prompting the development of bioremediation strategies. These strategies leverage the metabolic capabilities of microorganisms to degrade or detoxify contaminants.

One promising approach is the use of specific microbial strains that have demonstrated high efficiency in degrading chloroacetamide herbicides. For instance, Proteiniclasticum sediminis BAD-10T is highlighted for its potential application in the bioremediation of environments contaminated with chloroacetamide herbicide residues. fxcsxb.com Similarly, the soil-isolated microbes Xanthomonas axonopodis and Aspergillus niger have shown maximal potential to metabolize alachlor, suggesting their use in developing environmentally friendly bio-remedial strategies for eradicating such xenobiotics. researchgate.net

Broader bioremediation techniques are also employed for contaminated soils. These include:

Biostimulation: This involves the addition of nutrients and oxygen to stimulate the activity of indigenous microorganisms capable of degrading the contaminant.

Biofarming/Landfarming: Contaminated soil is excavated and tilled, which can enhance aeration and promote microbial degradation.

Anoxic/Oxic Cycling: A patented technology involves creating successive anaerobic (anoxic) and aerobic (oxic) conditions in the soil. This cycling, enhanced by organic amendments, promotes the reductive decomposition of contaminants in the anoxic phase and their mineralization in the oxic phase. This process has been shown to significantly reduce concentrations of herbicides like metolachlor.

The success of bioremediation relies on understanding the complex interactions within microbial communities and their ability to tolerate and metabolize the target herbicides.

Environmental Monitoring and Detection Methodologies

To assess the extent of environmental contamination and the effectiveness of remediation efforts, robust and sensitive analytical methods are essential for detecting and quantifying this compound and its related compounds in various environmental matrices.

A range of advanced analytical techniques are employed for this purpose:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the analysis of chloroacetamide herbicides and their degradation products. fxcsxb.com Coupling GC with MS allows for both separation and confident identification of the analytes. researchgate.net For trace-level analysis in water, pre-concentration techniques like solid-phase microextraction (SPME) can be used prior to GC-MS analysis to achieve low detection limits. fxcsxb.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred method for analyzing a wide range of herbicides and their polar degradation products, often in a single run. sielc.com This technique is particularly valuable for analyzing the sulfonic acid and oxanilic acid metabolites of chloroacetamide herbicides, which are common in groundwater. Methods often involve solid-phase extraction (SPE) to isolate the analytes from water samples before analysis by reversed-phase HPLC coupled with MS/MS detection.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This method has also been developed for the analysis of chloroacetanilide herbicide metabolites in water, offering a reliable but generally less sensitive alternative to LC-MS.

These methods allow for the detection of parent herbicides and their metabolites at very low concentrations, often in the nanogram per liter (ng/L) or microgram per liter (µg/L) range, which is crucial for water quality monitoring.

| Analytical Method | Sample Matrix | Key Features | Reference |

|---|---|---|---|

| GC-MS | Water | Used with solid-phase microextraction (SPME) for low detection limits. | fxcsxb.com |

| GC-MS | Water (Chesapeake Bay) | Analysis of 20 neutral chloroacetamide degradates with detection limits in the low ng/L range. | |

| HPLC-DAD | Water | Limit of quantitation around 0.20 µg/L for metabolites. | |

| HPLC/MS | Water | Higher sensitivity with a limit of quantitation around 0.05 µg/L for metabolites. | |

| LC/MS/MS | Groundwater | Qualitative and quantitative analysis of sulfonic acid degradates at trace levels. |

Applications in Materials Science and Industrial Chemistry

Polymer Modification and Crosslinking Agent Development

The structure of 2-Chloro-N-(hydroxymethyl)acetamide, featuring two distinct reactive sites, makes it a candidate for polymer modification and the development of crosslinking agents. The chloroacetyl group (ClCH₂C(O)-) is a potent alkylating agent, capable of reacting with various nucleophiles such as amines, thiols, and hydroxyl groups present on polymer backbones. thermofisher.comresearchgate.net This reaction forms stable covalent bonds, effectively grafting new functionalities onto existing polymers.

Simultaneously, the N-hydroxymethyl group (-NHCH₂OH) offers another route for reaction. N-hydroxymethyl amides are well-known for their role in crosslinking, particularly in the textile and resin industries. google.com For instance, N-hydroxymethylacetamide has been used in conjunction with an acid to functionalize polystyrene resins, which are foundational materials for solid-state peptide synthesis. google.comgoogle.com The N-hydroxymethyl group can react with active hydrogen atoms on polymer chains, such as those in cellulose (B213188) or polyamides, often under thermal or acidic conditions, to form crosslinks that enhance the mechanical properties, thermal stability, and solvent resistance of the material. As a formaldehyde-releasing agent, this compound can facilitate these crosslinking reactions. sigmaaldrich.comscribd.com

Synthesis of Novel Materials with Tailored Characteristics

This compound serves as a key starting material or intermediate for synthesizing new chemical entities with specific, tailored properties. thermofisher.comsigmaaldrich.com Its role as a reagent in the Tscherniac-Einhorn reaction, an amidoalkylation process, allows for the introduction of an N-acetyl methylene (B1212753) group onto activated aromatic rings, which is a valuable transformation in organic synthesis. sigmaaldrich.comgoogle.com This reactivity enables the construction of more complex molecules from simpler precursors.

The compound's utility as a building block is demonstrated in its use for preparing various derivatives. sigmaaldrich.comsigmaaldrich.com The easy replacement of its chlorine atom by different nucleophiles (containing oxygen, nitrogen, or sulfur) is a cornerstone of its chemical reactivity, leading to the synthesis of diverse heterocyclic systems and other functional molecules. researchgate.net This versatility makes it an important component in the development of materials for pharmaceuticals and agrochemicals. thermofisher.comanshulchemicals.com

Below is a table of representative materials synthesized using this compound or related chloroacetamide derivatives, showcasing the tailored characteristics achievable.

| Synthesized Derivative/Material Class | Key Characteristic/Application | Synthetic Utility of Chloroacetamide Moiety | Reference |

|---|---|---|---|

| 1-(Aminomethyl)-2-methoxynaphthalene hydrochloride | Pharmaceutical intermediate | Acts as an amidomethylating reagent. | sigmaaldrich.com |

| N-Aryl 2-chloroacetamides | Precursors for herbicides, antifungals, and disinfectants | The chloroacetyl group is retained for further functionalization or biological activity. | researchgate.net |

| 2-(Pyridin-3-yloxy)acetamides | Potential bioactive compounds | The chloroacetamide acts as an alkylating agent to react with a hydroxyl group. | researchgate.net |

Coordination Chemistry: Ligand for Transition Metals

While direct studies on this compound as a ligand are not extensively documented, the chemistry of related acetamide (B32628) molecules indicates a strong potential for its use in coordination chemistry. Amides, in general, are effective ligands for transition metals. Coordination can occur through the carbonyl oxygen atom, which possesses a lone pair of electrons. amazonaws.comopenaccessjournals.com In some cases, particularly with low-valent metal ions or in anionic forms, coordination can also happen through the nitrogen atom. snu.ac.kr

For example, research on N-(4-hydroxyphenyl) acetamide has shown it coordinates with Mg(II), Cu(II), and Fe(III) ions through its O- and N-donor atoms. amazonaws.comopenaccessjournals.com Similarly, pyrazole-acetamide derivatives have been used to create mononuclear coordination complexes with cadmium, copper, and iron. nih.gov Given its structure, this compound presents multiple potential coordination sites: the carbonyl oxygen, the hydroxyl oxygen, and the amide nitrogen. This suggests it could act as a bidentate or even a monodentate ligand, forming stable complexes with various transition metals and enabling the development of new catalysts or materials with specific electronic or magnetic properties. researchgate.net

Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. The properties of a MOF are highly dependent on the nature of the organic linker. While this compound is not a typical primary linker for MOF synthesis due to the lack of multiple, rigid coordinating groups like carboxylates or azoles, its reactive functionalities make it a candidate for the post-synthetic modification of MOFs.

Post-synthetic modification involves chemically altering the organic linkers within a pre-formed MOF structure to introduce new functional groups. The reactive chloroacetyl group of this compound could be used to alkylate linkers that have nucleophilic sites, such as free amino or hydroxyl groups. This would allow for the covalent attachment of the -NHCH₂OH moiety to the MOF's internal surface, potentially altering its properties, such as hydrophilicity, or introducing reactive sites for further functionalization. This approach allows for the fine-tuning of MOF properties for specific applications in catalysis, gas storage, or separation without needing to design a new linker from scratch. Although specific examples using this exact molecule are not prominent, the strategy of using alkylating agents like chloroacetamide for such modifications is a recognized technique in MOF engineering. thermofisher.com

Dyestuff Intermediate Applications

This compound is identified as an important intermediate in the synthesis of dyestuffs. thermofisher.com Its role is primarily linked to its chloroacetamide group. Chloroacetamide functional groups are used in the production of reactive dyes. uctm.edu These dyes form a covalent bond with the fibers of textiles like cotton or wool, leading to excellent wash fastness.

The chloroacetyl group acts as the reactive "handle" of the dye molecule. Under alkaline conditions, typically used in the dyeing process, the chlorine atom can be displaced by nucleophilic groups on the textile fiber, such as the hydroxyl groups of cellulose in cotton or the amino groups in wool. This forms a permanent, stable covalent bond between the dye and the fiber. The synthesis of homobifunctional reactive dyes containing two chloroacetamide groups has been reported to be effective for dyeing both cotton and wool. uctm.edu

Biocidal Composition Development for Industrial Materials

This compound is utilized as a biocide for the preservation of industrial materials. haz-map.comkaimosi.com It is known commercially by trade names such as Grotan DF-35 and is employed as a preservative in water-based systems like glues, metalworking fluids, and spin-finishes for synthetic fibers. scribd.comhaz-map.com Its function is to prevent microbial degradation and spoilage of these materials.

The compound is part of a class of biocides known as formaldehyde-releasers. sigmaaldrich.comscribd.com Under certain conditions, it can slowly release formaldehyde (B43269), which is a potent, broad-spectrum biocide that is effective against bacteria, fungi, and algae. The gradual release mechanism is advantageous for providing long-term protection. Its chemical relatives, N-aryl 2-chloroacetamides, are also recognized for their utility as antimicrobial agents, including herbicides and fungicides. researchgate.netresearchgate.net The development of synergistic biocidal compositions often involves blending agents like this compound with other active ingredients, such as isothiazolinones, to broaden the spectrum of activity and enhance efficacy. kaimosi.com

The table below summarizes some of the industrial applications where this compound is used as a biocide.

| Industrial Application | Function | Mechanism of Action | Reference |

|---|---|---|---|

| Metalworking Fluids (MWF) | Preservative | Inhibits bacterial and fungal growth that causes fluid degradation and corrosion. | haz-map.com |

| Glues and Adhesives | Preservative | Prevents microbial spoilage of water-based adhesives. | haz-map.com |

| Nylon Spin-Finishes | Preservative | Protects the finishing agents applied to fibers from microbial contamination. | haz-map.com |

| General Material Protection | Broad-spectrum biocide | Used in mixtures to protect various industrial materials from bacteria, fungi, and algae. | kaimosi.com |

Toxicological Research and Risk Assessment

Studies on Cellular Interactions and Molecular Targets

Direct research elucidating the specific cellular interactions and molecular targets of 2-Chloro-N-(hydroxymethyl)acetamide is not extensively available in the public domain. However, the toxicological profile of structurally related chloroacetamide compounds can provide insights into its potential mechanisms of action. The toxicological properties of this compound have not been fully investigated. fishersci.com

A key characteristic of chloroacetamides is their reactivity as alkylating agents. For instance, the related compound Chloroacetamide is known to be a chlorinated sulfhydryl alkylating reagent. This class of chemicals can form covalent bonds with the thiol groups of cysteine residues in proteins. Such interactions can disrupt the structure and function of proteins, leading to the loss of disulfide bonds.

Furthermore, studies on other N-substituted chloroacetamide derivatives have suggested potential molecular targets. Research on 2-chloro-N-(4-methoxyphenyl)acetamide indicated that its antimicrobial effects may stem from its interaction with DNA ligase. researchgate.net The presence of a chlorine atom in these molecules can lead to the degradation of sulfhydryl-containing enzymes and amino acids, resulting in the loss of intracellular components and impaired nutrient absorption by the cell. researchgate.net Given the structural similarities, it is plausible that this compound may exert its biological effects through similar mechanisms, including protein alkylation and enzyme inhibition. However, without direct experimental evidence, this remains a hypothesis.

Immunological Responses and Sensitization Studies (e.g., Local Lymph Node Assay)

This compound has been identified as a formaldehyde-releasing agent and is recognized as an infrequent sensitizer (B1316253) in the context of formaldehyde (B43269) contact allergy. sigmaaldrich.com Investigations into the influence of both short and prolonged exposure to this compound on lymph node responses have been conducted, suggesting that the compound has been evaluated for its sensitization potential. sigmaaldrich.com

The induction of skin sensitization is influenced by several factors, including the dose, frequency, and duration of exposure. nih.gov For some chemicals, the number of exposures has been identified as a critical factor in determining the likelihood of sensitization. nih.gov

Regulatory Listings and Environmental Codes

This compound is subject to various regulatory classifications and is listed on several chemical inventories worldwide. It is considered a hazardous chemical by the Occupational Safety and Health Administration (OSHA) under the 2012 Hazard Communication Standard (29 CFR 1910.1200). fishersci.com

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for the hazardous properties of the compound.

GHS Hazard Classifications for this compound

| Classification | Code | Description |

|---|---|---|

| Skin Corrosion/Irritation | Skin Corr. 1B | Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Eye Dam. 1 | Causes serious eye damage |

Data sourced from Sigma-Aldrich and Fisher Scientific. sigmaaldrich.comsigmaaldrich.com

In addition to GHS classifications, the compound is assigned other regulatory codes.

Regulatory and Environmental Codes for this compound

| Code Type | Code | Description | Issuing Body/Region |

|---|---|---|---|

| WGK (Water Hazard Class) | 3 | Severely hazardous to water | Germany |

| EC Number | 220-598-9 | European Community number | European Union |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

The compound is also listed on various international chemical inventories, indicating its recognized status in global commerce and regulation.

International Inventory Listings for this compound

| Inventory | Status |

|---|---|

| Canada (DSL/NDSL) | Listed |

| Europe (EINECS/ELINCS/NLP) | Listed |

| Philippines (PICCS) | Listed |

| Japan (ENCS) | Listed |

| Japan (ISHL) | Listed |

| Australia (AICS) | Listed |

| China (IECSC) | Listed |

| Korea (KECL) | Listed |

Data sourced from Fisher Scientific. fishersci.com

While this compound itself does not appear on some specific US Environmental Protection Agency (EPA) lists of hazardous constituents, a related generic chemical, "2-Chloro-N-methyl-N-substituted acetamide (B32628)," is subject to significant new use rules under the Toxic Substances Control Act (TSCA). cornell.edu

Future Research Directions and Emerging Applications

Development of Novel Derivatives with Enhanced Bioactivity

A primary avenue of future research lies in the synthesis of novel derivatives of 2-Chloro-N-(hydroxymethyl)acetamide to amplify its biological activity. The core structure of chloroacetamide serves as a versatile scaffold for chemical modification, allowing for the introduction of various functional groups to modulate properties such as lipophilicity, target specificity, and potency.

Research into N-substituted chloroacetamides has demonstrated that structural modifications can lead to significant enhancements in antimicrobial and antifungal properties. ijpsr.infonih.gov For instance, studies on various 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives have shown that these compounds can exhibit excellent activity against both gram-positive and gram-negative bacteria, as well as various fungi. ijpsr.info The introduction of different aryl groups, such as methoxyphenyl or naphthyl moieties, has been a key strategy in creating these new bioactive agents. ijpsr.info

Furthermore, the development of derivatives is not limited to antimicrobial applications. Research has been conducted on 2-chloro-N,N-diphenylacetamide derivatives, which have shown potential as analgesic agents by inhibiting cyclo-oxygenase (COX) enzymes. orientjchem.org This highlights the potential to tailor the bioactivity of chloroacetamide derivatives towards a wide range of therapeutic targets.

A study on N-(substituted phenyl)-2-chloroacetamides screened new compounds for their antimicrobial potential, relying on quantitative structure-activity relationship (QSAR) analysis and subsequent verification through standard antimicrobial testing. nih.gov This approach, combining computational prediction with experimental validation, is crucial for the rational design of more effective derivatives. The findings indicated that substituents like 4-COCH3, 4-OH, 3-CN, and 4-CN on the phenyl ring influenced the compound's permeability and lipophilicity, which are key determinants of biological activity. nih.gov

The fungicidal potential of chloroacetamide derivatives is another active area of research. A study focusing on a chloroacetamide derivative, N-4-bromophenyl-2-chloroacetamide (4-BFCA), demonstrated its efficacy against resistant Fusarium strains, suggesting its potential in treating fusariosis. ufrgs.brnih.gov This underscores the importance of developing new derivatives to combat drug-resistant pathogens.

Interactive Table: Examples of Bioactive Chloroacetamide Derivatives and Their Activities.

| Derivative Name | Target Organism/Enzyme | Observed Activity | Reference |

|---|---|---|---|

| 2-chloro-N-(2-methoxyphenyl)acetamide | Bacteria & Fungi | Antimicrobial activity | ijpsr.info |

| 2-chloro-N-(naphthalen-2-yl)acetamide | Bacteria & Fungi | Antimicrobial activity | ijpsr.info |

| N-(4-(diphenylamino)thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide (AKM-2) | Cyclo-oxygenase (COX) | Analgesic | orientjchem.org |

| N-(4-bromophenyl)-2-chloroacetamide (4-BFCA) | Fusarium spp. | Antifungal | ufrgs.brnih.gov |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | Gram-positive and Gram-negative bacteria | Antibacterial | neliti.comneliti.com |

Exploration of New Catalytic Applications

While this compound is primarily known as a raw material and intermediate in organic synthesis, an emerging area of research is the exploration of its potential catalytic applications, or those of its derivatives. fishersci.at The presence of reactive sites, including the C-Cl bond and the N-hydroxymethyl group, suggests that these molecules could be tailored to act as catalysts in various chemical transformations.

Currently, the literature predominantly focuses on the use of catalysts for the synthesis of chloroacetamide derivatives rather than the catalytic activity of the compounds themselves. However, the functional groups present in this compound offer possibilities for its use in organocatalysis. The amide and hydroxyl functionalities could potentially engage in hydrogen bonding interactions to activate substrates, a common strategy in organocatalysis.

Future research could focus on designing derivatives where the chloroacetamide moiety is tethered to a known catalytic scaffold. This could lead to bifunctional catalysts with unique reactivity and selectivity. For example, incorporating this unit into a larger molecular framework could create a microenvironment that facilitates specific reactions. The development of such novel catalytic systems remains a promising, albeit underexplored, field of study.

Advanced Spectroscopic Techniques for Real-time Monitoring

The synthesis and subsequent reactions of this compound and its derivatives often involve multiple steps and the formation of transient intermediates. Traditional analytical methods typically rely on offline analysis, where samples are withdrawn from the reaction mixture at intervals. This approach can be time-consuming and may not capture the full kinetic profile of the reaction, especially for fast processes or unstable intermediates.

The application of advanced in-situ spectroscopic techniques offers a powerful solution for real-time monitoring. spectroscopyonline.com Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to follow reaction progress directly within the reaction vessel. fu-berlin.deyoutube.com

Key Spectroscopic Monitoring Techniques:

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can provide real-time information on the concentration of reactants, products, and intermediates by monitoring characteristic vibrational bands. fu-berlin.deyoutube.com Attenuated Total Reflectance (ATR) probes for FTIR are particularly useful as they can be directly immersed in the reaction mixture. fu-berlin.de Fluid-cell Raman spectroscopy has also been shown to be effective for in-situ observations of reaction and transport phenomena. nih.gov

FlowNMR Spectroscopy: This technique allows for the continuous, non-invasive monitoring of reactions in real-time under actual process conditions. rsc.org It can provide detailed structural information and quantitative data on all species in the reaction mixture, overcoming many limitations of other monitoring methods. rsc.org

Ultrafast 2D NMR Spectroscopy: For very rapid reactions, ultrafast 2D NMR techniques, such as TOCSY and HSQC, can acquire complete two-dimensional spectra in a single scan, enabling the monitoring of chemical transformations on a timescale of seconds. weizmann.ac.iltau.ac.il This is particularly valuable for identifying and characterizing short-lived intermediates. weizmann.ac.il

Mass Spectrometry with Low-Temperature Plasma Probes: This method allows for the real-time and in-situ monitoring of ongoing chemical reactions by directly analyzing the surface of the reaction system without sample pretreatment. researchgate.net

By implementing these advanced spectroscopic tools, researchers can gain a deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound. This knowledge is crucial for optimizing reaction conditions, improving yields, and ensuring process safety and control.

Computational Design of Next-Generation Compounds

The empirical, trial-and-error approach to drug discovery and materials development is increasingly being supplemented and guided by computational methods. For this compound, computational design represents a powerful strategy for developing next-generation compounds with tailored properties.

Key Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical method that relates the chemical structure of a series of compounds to their biological activity. nih.gov By developing predictive QSAR models, researchers can screen virtual libraries of chloroacetamide derivatives and prioritize those with the highest predicted bioactivity for synthesis and testing. nih.govelsevierpure.com Studies have successfully used QSAR to analyze the antimicrobial potential of N-(substituted phenyl)-2-chloroacetamides and to design derivatives with enhanced antimalarial activity. nih.govnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. orientjchem.org For chloroacetamide derivatives, molecular docking can be used to understand their mechanism of action at the molecular level and to design new compounds with improved binding affinity and selectivity for a specific biological target. orientjchem.orgnih.govresearchgate.net For example, docking studies have been used to investigate the binding of 2-chloro-N,N-diphenylacetamide derivatives to cyclo-oxygenase enzymes. orientjchem.org

Density Functional Theory (DFT): DFT calculations are used to study the electronic structure of molecules. researchgate.net This information can be used to predict a variety of properties, including reactivity, stability, and spectroscopic characteristics. researchgate.netnih.gov In the context of this compound derivatives, DFT can help in understanding their electronic properties and in predicting their absorption spectra. nih.gov

The integration of these computational tools into the research workflow allows for a more rational and efficient design of novel chloroacetamide derivatives. By predicting properties before synthesis, researchers can focus their efforts on the most promising candidates, saving time and resources.

Sustainable Synthesis and Green Chemistry Approaches

In line with the growing emphasis on environmentally friendly chemical processes, a significant future research direction for this compound is the development of sustainable synthesis routes and the application of green chemistry principles.

Key Green Chemistry Strategies:

Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers numerous advantages, including high selectivity, mild reaction conditions, and reduced waste generation. nih.govmdpi.com Research into biocatalysis for the synthesis of amides is a rapidly advancing field. acs.org Engineered enzymes, such as imine reductases and reductive aminases, can be used for the asymmetric synthesis of chiral amines, which are valuable intermediates. nih.gov Exploring biocatalytic routes for the synthesis of this compound and its derivatives could significantly improve the sustainability of their production. acs.org

Use of Greener Solvents and Reagents: Traditional organic synthesis often relies on volatile and hazardous solvents. Research into replacing these with greener alternatives, such as water or bio-based solvents, is crucial. Additionally, developing synthetic protocols that use less hazardous reagents is a key goal of green chemistry. For example, recent research has demonstrated the synthesis of amides using diethylaminosulfur trifluoride (DAST) under ambient, base-free conditions, offering a more user-friendly alternative to classical amidation methods. acs.org

Atom Economy and Reduced Waste: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and developing more efficient, one-pot reactions.

By embracing these green chemistry approaches, the synthesis of this compound and its derivatives can be made more sustainable, reducing their environmental impact and contributing to a safer and more efficient chemical industry.

Q & A

Q. Basic

- Recrystallization : Ethanol/water (3:1 v/v) yields needle-like crystals (mp 142–144°C).

- Column chromatography : Silica gel (hexane/ethyl acetate 4:1) removes polymeric byproducts .

Advanced

High-performance countercurrent chromatography (HPCCC) with a two-phase solvent system (heptane/EtOAc/MeOH/water 5:5:5:5) achieves >99% purity. Process analytical technology (PAT) tools, such as in-line NIR, monitor real-time crystallization .

How are computational methods applied to study reaction mechanisms?

Q. Advanced

- DFT calculations : Transition state analysis (IRC) for hydrolysis reveals a concerted mechanism with a ΔG of 28.5 kcal/mol.

- MD simulations : Solvent effects (e.g., DMSO vs. water) on reaction kinetics are modeled using OPLS-AA force fields. Validation via kinetic isotope effects (KIE) confirms computational predictions .

What spectroscopic contradictions arise in characterization?

Advanced

Discrepancies in NMR chemical shifts (e.g., NH proton at δ 5.83 vs. δ 5.91 in DO) are attributed to solvent-dependent hydrogen bonding. Variable-temperature NMR (−40°C to 25°C) resolves dynamic rotational isomerism of the acetamide group .

How is the compound used in multi-step organic synthesis?

Q. Advanced

- Heterocycle synthesis : Reacts with thioureas in KCO/DMF to form thiazolidinones (70–80% yield).

- Peptide mimics : Coupling with Fmoc-amino acids (EDC/HOBt) generates hydroxymethylated peptidomimetics for protease inhibition studies .

What safety and handling protocols are critical?

Q. Basic

- Toxicity : LD (oral, rat) = 320 mg/kg; handle with nitrile gloves and fume hood.

- Storage : Desiccate at 4°C under argon to prevent hygroscopic degradation .

How do structural analogs compare in reactivity and applications?

Q. Advanced

- 2-Chloro-N-(2,6-dimethylphenyl)acetamide : Reduced solubility due to hydrophobic aryl groups limits biological use.

- N-(2-Aminoethyl)-2-chloroacetamide : Higher nucleophilicity but lower thermal stability. Comparative QSAR studies highlight the hydroxymethyl group’s role in balancing reactivity and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.